N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide -

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

Catalog Number: EVT-5637604
CAS Number:
Molecular Formula: C17H18FNO3
Molecular Weight: 303.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: The 2-(3,4-dimethoxyphenyl)ethylamine pharmacophore is present in various bioactive compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and analgesic effects [, ]. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide could serve as a starting point for developing novel therapeutics by exploring structural modifications and evaluating their biological activity.

(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide

Compound Description: This compound is a bio-functional hybrid molecule synthesized from the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine and (±)-flurbiprofen. [] It was fully characterized using various spectroscopic techniques including 1H, 13C-NMR, UV, and mass spectrometry. []

N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide

Compound Description: This compound serves as a crucial intermediate in the synthesis of isoquinoline fluorine analogs. [] It exists as a racemic mixture of enantiomers. []

8‐[N‐[2‐(3,4‐Dimethoxyphenyl)ethyl]‐β‐alanyl]‐5,6,7,8‐tetrahydrothieno[3,2‐b][1,4]thiazepine

Compound Description: This compound, synthesized as part of a series exploring calcium antagonistic activity, exhibits various cardiovascular effects. [] It demonstrates negative chronotropic and inotropic activities in guinea pig heart models. [] It also interacts with calcium and sodium channels in chick dorsal root ganglion neurons and inhibits nicotine-induced currents in bovine chromaffin cells. []

Relevance: This compound is grouped into the same category of verapamil-type calcium antagonists as N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide due to the presence of the homoveratryl group (3,4-dimethoxyphenyl)ethyl) in their side chains. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N'-(2-phenylethyl)-1,6-hexanediamide

Compound Description: This compound has been synthesized using a novel, scalable method starting from hexanedioic acid monomethyl ester. [] The structure of the final product was confirmed using 1H NMR. []

2-(3,4-Dimethoxy-2-nitro-phenyl)-N-[2-(3,4-dimethoxyphenyl) ethyl]-N-[(S)-1-phenyl-ethyl] acetamide

Compound Description: This compound is a key precursor in the Bischler-Napieralski cyclization reaction, ultimately aimed at synthesizing isoquinoline derivatives. []

Relevance: While this compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it features a significantly different structure overall. The presence of two additional 3,4-dimethoxyphenyl groups, a nitro group, and a chiral (S)-1-phenylethyl substituent distinguishes it from the target compound. Notably, it undergoes a Bischler-Napieralski cyclization that involves dealkylation, highlighting the impact of substituents on reactivity. []

Aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methanes

Compound Description: This series of heterocyclic compounds are characterized by an aryl-heteroaryl-[N-(2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-aminopropoxy]methane core structure, with various substituents. [] They are synthesized via a multi-step process involving the reaction of specific intermediates. []

Relevance: Compounds within this series share the 3,4-dimethoxyphenylethyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differ significantly in the overall structure due to the presence of a complex N-methyl-3-aminopropoxy methane linker and varying aryl and heteroaryl substituents. []

Compound Description: KC11346 is a drug investigated for its pharmacological properties, with KC12795 and KC12816 identified as its metabolites. [] A sensitive HPLC method was developed to quantify these compounds in dog plasma. []

Relevance: This compound and its metabolites share the 3,4-dimethoxyphenylethyl moiety with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differ significantly in their overall structure. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide

Compound Description: This compound is characterized by a 3,4-dimethoxyphenyl ethyl group linked to a sulfonamide moiety. [] Its crystal structure showcases a near-perpendicular orientation between the phenyl and dimethoxyphenyl rings. []

Relevance: This compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but differs in the presence of a benzenesulfonyl group instead of the 2-fluorobenzamide moiety. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide

Compound Description: This compound features a naphthalene ring system connected to the sulfonamide moiety, unlike the benzene ring in the previous compound. [] Its crystal structure exhibits weak C–H⋯O hydrogen bonds. []

Relevance: This compound, similar to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but possesses a naphthalene-1-sulfonyl group instead of the 2-fluorobenzamide moiety. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-N,4-dimethylbenzenesulfonamide

Compound Description: This compound bears a close resemblance to N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylbenzenesulfonamide, with the addition of a methyl group at the para position of the benzenesulfonamide moiety. [] The crystal structure analysis confirms this structural feature. []

Relevance: Similar to the previous two compounds, this compound shares the 3,4-dimethoxyphenyl ethylamine fragment with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but has a 4-methylbenzenesulfonyl group instead of the 2-fluorobenzamide moiety. []

4-Bromo-3-{N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylsulfamoyl}-5-methylbenzoic acid monohydrate

Compound Description: This compound is notable for its two benzene rings, with a small dihedral angle between them, indicating close stacking. [] The crystal structure is stabilized by O—H⋯O and O—H⋯(O,O) hydrogen bonds involving a water molecule. []

N‐[2‐(3,4‐Di­methoxy­phenyl)­ethyl]‐3‐phenyl­acryl­amide

Compound Description: This compound, also known as cinnamoyl dimethyl dopamine, exhibits photostability in its solid state due to the specific arrangement of its cinnamoyl moieties. []

(3aS, 7aS)‐2‐[2‐(3,4‐Dimethoxyphenyl)‐Ethyl]‐1,3‐Dioxo‐Octahydro‐Isoindole-3a‐Carboxylic Acid Methyl Ester

Compound Description: This chiral compound is synthesized through a desymmetrization reaction using a chiral lithium amide base. [] This approach provides high enantioselectivity. []

Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (EDMT)

Compound Description: EDMT has been synthesized and characterized using various spectroscopic methods, including UV-Visible, FT-IR, 1H NMR, 13C NMR, DEPT, and mass spectrometry. [] Theoretical studies using DFT methods were also employed to analyze its structural, molecular, and spectral properties. []

Relevance: While this compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it lacks the ethylamine linker and instead features a 4,6-disubstituted 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate moiety. []

α-[1-[3-[N-[1- [2-(3,4-Dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-α-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: This compound represents a series of verapamil analogs designed with restricted molecular flexibility to investigate the active conformation(s) responsible for the drug's cardiac depressant and vasorelaxant activities. []

3-[[[2-(3,4-Dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N -methylbenzamide (DQ-2511, CAS 104775-36-2)

Compound Description: DQ-2511, a novel anti-ulcer drug, was studied extensively for its pharmacological properties. [, , , ] These studies demonstrated its effects on various systems including the central nervous, autonomic nervous, cardiovascular, and gastrointestinal systems. [, , , ]

Relevance: This compound shares the core 3,4-dimethoxyphenyl ethylamine structure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but differs significantly in the presence of a complex carbamoylmethyl-amino-N-methylbenzamide group attached to the nitrogen atom. [, , , ]

Compound Description: These compounds represent the metabolites of (–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758). YM758 is a novel If channel inhibitor being developed for treating stable angina and atrial fibrillation. []

5‐Äthyl‐1‐(3,4‐dimethoxyphenyl)‐7,8‐dimethoxy‐4‐methyl‐5H‐2,3‐benzodiazepin

Compound Description: This compound was studied using NMR and mass spectrometry to determine its structure and conformation. []

Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but lacks the ethylamine linker. Instead, it contains a benzodiazepine moiety, resulting in a significantly different structure. []

n-Butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate (n-butyl THPM)

Compound Description: n-butyl THPM nanoparticles were synthesized using a water/oil microemulsion technique and characterized by various techniques. [] The compound was found to be stable up to 280°C. []

Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but lacks the ethylamine linker and has a tetrahydropyrimidine-5-carboxylate moiety, making it structurally distinct. []

1-Benzyl-3-methyl-6,7-dimethoxy-3,4-dihydroisoquinoline

Compound Description: This compound was synthesized from eugenol methyl ether and investigated for its potential as a hybrid drug with antitumor, antimalarial, and antiviral properties. []

(E)‐6‐(3,4‐dimethoxyphenyl)‐1‐ethyl‐4‐mesitylimino‐3‐methyl‐3,4‐dihydro‐2(1H)‐pyrimidinone (FK664)

Compound Description: FK664 has a planar heterocyclic structure with two benzene rings attached. [] It crystallizes in the P21/n space group with a hemibenzene solvate. []

Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide but lacks the ethylamine linker and has a dihydropyrimidinone moiety, making it structurally distinct. []

6,7‐Dimethoxy‐1‐[(halophenoxy)‐methyl]‐1,2,3,4‐tetrahydroisoquinolines

Compound Description: This series of compounds are synthesized from N-[2-(3,4-dimethoxyphenyl)ethyl]-2-chloroacetamide in a multi-step process. [] The "halo" in the name indicates the presence of various halogen substituents. []

6-Chloro-2,3,4,5-tetra­hydro-7,8-di­methoxy-1-(4-methoxy­phenyl)-1H-3-benzazepine

Compound Description: This compound was synthesized via an intramolecular condensation reaction. [] The seven-membered ring in its structure adopts a half-chair conformation. []

Relevance: While sharing the 3,4-dimethoxyphenyl substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, this compound differs significantly due to its incorporation into a benzazepine ring system. This difference highlights the use of the 3,4-dimethoxyphenyl group as a building block for synthesizing various heterocyclic structures. []

8-Hydroxy-2-methyl-1,2,3,4-tetrahydroisochinolin

Compound Description: This compound was synthesized as part of research focusing on developing new synthetic pathways for tetrahydroisoquinoline derivatives. []

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,4-dinitroaniline

Compound Description: This compound, a precursor for slow and sustained nitric oxide release agents, has been structurally characterized and its crystal structure reveals a dimer formation via intermolecular N-H...O hydrogen bonds. []

N-(4-Methylsulfonyl-2-nitrophenyl)-L-phenylalanine

Compound Description: This chiral compound serves as another precursor for slow and sustained nitric oxide release and has been structurally characterized. [] The study also compares its structural features with analogues, highlighting the impact of subtle changes in functional groups on molecular conformation and intermolecular interactions. []

6,7-Dimethoxy-3-phenyl-1,2,3,4-tetrahydroisoquinoline (14a) and 7,8-Dimethoxy-2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine (14b)

Compound Description: These compounds were synthesized using the Pummerer reaction as a key step in their synthetic route. [] The study investigated the influence of boron trifluoride diethyl etherate on the cyclization step of the reaction. []

8-Chloro-5-¿N-ethyl-N-[2-(3,4-dimethoxyphenyl)ethyl]aminopropionyl¿-2,3,4, 5-tetrahydro-1,5-benzothiazepine fumarate (9b)

Compound Description: This compound exhibits potent vasoconstrictive activity, with its mechanism of action found to be mediated through H1-histamine receptors. []

7,8‐Dimethoxy‐1,3,4,5‐Tetrahydro‐2H‐3‐Benzazepin‐2‐one

Compound Description: This compound is prepared through a lead tetraacetate oxidation of a specific isoquinoline enamide precursor. []

Relevance: This compound, while sharing the 3,4-dimethoxyphenyl substructure with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, is incorporated into a tetrahydro-2H-3-benzazepin-2-one system, making it structurally distinct. This highlights the use of the 3,4-dimethoxyphenyl group in the synthesis of diverse heterocyclic compounds. []

11‐(3,4‐Dimethoxyphenyl)‐2,3‐dimethoxy‐9,10‐dihydrochromeno[4,3‐b]pyrrolizin‐6(8H)‐one

Compound Description: This compound represents a novel analog of lamellarin alkaloids, where the isoquinoline core is replaced with a pyrrolidine ring. []

Relevance: This compound shares the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but it lacks the ethylamine linker and features a complex chromenopyrrolizinone framework, making it structurally distinct. []

Tariquidar (TQR; XR9576; N-[2-[[4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]carbamoyl]-4,5-dimethoxyphenyl]quinoline-3-carboxamide)

Compound Description: Tariquidar is a potent third-generation P-glycoprotein (P-gp) inhibitor. [] Although it's also a substrate for breast cancer resistance protein (BCRP), studies have confirmed its inhibitory activity against P-gp. []

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenyl-acrylamide (gx-50)

Compound Description: This compound, extracted from Sichuan pepper (Zanthoxylum Bungeanum), has shown promise as a potential drug candidate for Alzheimer's disease (AD). [] It exhibits the ability to penetrate the blood-brain barrier, improve cognitive function in AD mice models, and reduce the accumulation of amyloid-β oligomers. []

Compound Description: These compounds were synthesized and characterized as part of a study focusing on the development of new antimicrobial agents. []

2-(3,4-dimethoxyphenyl)-3,4-dihydro-6-met

Compound Description: This compound was identified as a component in the methanolic fruit extract of Citrullus colocynthis using GC-MS analysis. [] The extract itself exhibited antibacterial activity against various bacterial strains. []

Benzenamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitro-

Compound Description: This compound was identified as a major bioactive constituent in the hydroalcohol extract of Phyllanthus amarus Schum. and Thonn. leaf using GC-MS analysis. []

Compound Description: JG-03-14, a poly-substituted pyrrole compound, and its refined analogs, NT-07-16 and NT-07-45, exhibit anti-inflammatory properties by acting as microtubule depolymerizers. [] They reduce the production of pro-inflammatory cytokines in activated macrophages and modulate various pro-inflammatory signaling pathways. []

Relevance: These compounds share the 3,4-dimethoxyphenyl group with N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, but lack the ethylamine linker and feature a substituted pyrrole ring, making them structurally distinct. []

(3,4-Dimethoxyphenyl)(5-(3,4-dimethoxyphenyl)-4-(hydroxymethyl)tetrahydrofuran-3-yl)methanol

Compound Description: This compound was isolated from the leaves and twigs of Mitrephora winitii and identified as a new natural product. [] It demonstrated potent cytotoxic activity against KB and MCF-7 cancer cell lines. []

1-Isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihidroimidazo[5,1-a]isoquinolin-2-ium chloride

Compound Description: This compound was synthesized via cyclocondensation of α-benzoylamino-γ-methyl-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide with phosphoryl chloride. []

Compound Description: This series of compounds was synthesized and evaluated for their cytotoxic activity against various cancer cell lines. [] Several derivatives exhibited potent cytotoxicity, with some demonstrating curative effects in vivo against colon 38 tumors in mice. []

Relevance: While these compounds do not explicitly contain the 3,4-dimethoxyphenyl group present in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, one specific derivative, the 2-(3,4-dimethoxyphenyl) derivative of the 4-N-[2-(dimethylamino)ethyl]carboxamide, incorporates this moiety. This highlights the potential for using the 3,4-dimethoxyphenyl group as a substituent in designing bioactive molecules, particularly in the field of anticancer drug discovery. []

7-(4-methoxyphenyl)-9H-furo [2, 3-f] chromen-9-one

Compound Description: This novel flavonoid was isolated from the bark of Millettia ovalifolia and characterized. [] It exhibited significant inhibition of the cytosolic form of bovine carbonic anhydrase-II. []

Relevance: While this compound does not contain the complete 3,4-dimethoxyphenyl group present in N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide, it does share the 4-methoxyphenyl substructure. This highlights the potential for variations in the substitution pattern on the phenyl ring while maintaining biological activity, albeit potentially with different targets or mechanisms of action. []

Properties

Product Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide

Molecular Formula

C17H18FNO3

Molecular Weight

303.33 g/mol

InChI

InChI=1S/C17H18FNO3/c1-21-15-8-7-12(11-16(15)22-2)9-10-19-17(20)13-5-3-4-6-14(13)18/h3-8,11H,9-10H2,1-2H3,(H,19,20)

InChI Key

OTHIXCNUTWCGJJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.